Technical Monograph: 3-Bromo-5-chloro-4-methoxyaniline
Technical Monograph: 3-Bromo-5-chloro-4-methoxyaniline
The following technical guide is structured to serve as a definitive reference for 3-Bromo-5-chloro-4-methoxyaniline , addressing its chemical identity, synthesis logic, and application in medicinal chemistry.
[1]
Primary CAS: IUPAC Name: 3-Bromo-5-chloro-4-methoxybenzenamine Synonyms: 4-Amino-2-bromo-6-chloroanisole; 2-Bromo-6-chloro-p-anisidine[1]
Executive Summary & Chemical Identity
3-Bromo-5-chloro-4-methoxyaniline is a highly specialized polysubstituted aniline derivative used primarily as a pharmacophore building block in the development of kinase inhibitors and agrochemicals.[1] Its value lies in its asymmetric halogenation (bromine at C3, chlorine at C5), which provides two chemically distinct "handles" for sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for the precise construction of complex heterocycles.[2]
Physicochemical Profile
| Property | Value | Note |
| Molecular Formula | C₇H₇BrClNO | |
| Molecular Weight | 236.49 g/mol | |
| Appearance | Off-white to pale brown solid | Oxidation sensitive |
| Melting Point | 70–74 °C | Varies by purity/polymorph |
| Solubility | DMSO, Methanol, DCM | Low water solubility |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Reduced basicity due to halogen EWG |
CRITICAL DISAMBIGUATION: Researchers often confuse this compound with its isomer, 3-Bromo-4-chloro-5-methoxyaniline (CAS 940948-33-4).[1] Ensure the methoxy group is at the para position relative to the amine (position 4) and the halogens flank the methoxy group (positions 3 and 5) before procurement.[2]
Synthetic Architecture & Methodology
The synthesis of 3-bromo-5-chloro-4-methoxyaniline presents a regiochemical challenge. Direct halogenation of 4-methoxyaniline (p-anisidine) typically directs electrophiles ortho to the amino group (positions 2 and 6), yielding the wrong isomer.[2]
To achieve the 3,5-dihalo pattern (ortho to the methoxy group), the Nitro-Reduction Route is the authoritative protocol.[2] This pathway leverages the electronic synergy between the methoxy group (ortho/para directing) and the nitro group (meta directing) to force halogenation to the desired positions.[2]
The "Nitro-Route" Protocol
Mechanism: Electrophilic Aromatic Substitution (SEAr) followed by Nitro Reduction.[1][2]
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Starting Material: 4-Nitroanisole (or 2-chloro-4-nitroanisole).
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Step 1: Chlorination: Introduction of chlorine ortho to the methoxy group.[2]
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Step 2: Bromination: Introduction of bromine at the remaining ortho position.[2]
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Step 3: Reduction: Conversion of the nitro group to the aniline.[2][3]
Workflow Diagram (DOT)
Detailed Experimental Protocol (Bench Scale)
Note: This protocol is a composite of standard methodologies for polysubstituted anilines.
Step A: Synthesis of 2-Bromo-6-chloro-4-nitroanisole
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Charge: Dissolve 2-chloro-4-nitroanisole (1.0 eq) in glacial acetic acid.
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Catalyst: Add iron powder (0.05 eq) or anhydrous FeCl₃.
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Addition: Add Bromine (1.1 eq) dropwise at 60°C. Caution: Exothermic.
-
Monitor: Track via TLC/HPLC for consumption of starting material.
-
Workup: Quench with aqueous sodium bisulfite (to remove excess Br₂). Extract with Ethyl Acetate.[2]
-
Purification: Recrystallize from Ethanol/Water to separate from regiodefects.
Step B: Reduction to 3-Bromo-5-chloro-4-methoxyaniline
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System: Suspend the nitro intermediate in Ethanol/Water (4:1).
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Reductant: Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).
-
Reflux: Heat to reflux (80°C) for 2–4 hours.
-
Filtration: Filter hot through Celite to remove iron oxides.[2]
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Isolation: Concentrate filtrate; neutralize with NaHCO₃. The product precipitates as an off-white solid.[1][2]
Structural Activity Relationship (SAR) Utility
In drug discovery, this scaffold is a "privileged structure" for designing Type I and Type II kinase inhibitors.[2]
The "Mixed-Halogen" Advantage
The presence of both Bromine and Chlorine offers orthogonal reactivity .[2]
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Bromine (C3): More reactive.[2] Undergoes Palladium-catalyzed cross-coupling (Suzuki, Buchwald) first at lower temperatures.[2]
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Chlorine (C5): Less reactive.[2] Remains intact during the first coupling, allowing for a second, distinct derivatization step later.[2]
Binding Mode Logic
In a typical ATP-binding pocket:
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Aniline NH₂: Forms hydrogen bonds with the "Hinge Region" of the kinase.[2]
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Methoxy (C4): Projects into the solvent-exposed area or a specific hydrophobic pocket, often improving solubility or metabolic stability compared to a methyl group.[2]
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Halogens (C3/C5): Fill hydrophobic sub-pockets (Gatekeeper residues) and induce a twist in the biphenyl systems often built on this scaffold, locking the drug in a bioactive conformation.[2]
[2][3][7]
Handling, Safety, and Stability (EHS)[2]
As an aniline derivative, this compound poses specific toxicological risks.[2]
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Acute Toxicity: Harmful if swallowed (H302).[2][4] Potential for methemoglobinemia (cyanosis) upon high exposure.[2]
-
Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[2][4]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amino group is prone to oxidation (browning) upon air exposure.[2]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to halogen content).[2]
References
-
Alfa Chemistry. (n.d.).[2] 3-Bromo-5-chloro-4-methoxyaniline (CAS 84972-58-7) Product Data. Retrieved from
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National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CAS 84972-58-7. Retrieved from
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Ault, A., & Kraig, R. (1966).[2][5] 1-Bromo-3-chloro-5-iodobenzene: An eight-step synthesis from benzene. Journal of Chemical Education, 43(4), 213.[2][5] (Foundational reference for mixed-halogen aromatic synthesis).
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Bae, Y. (2024).[2] Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Retrieved from (Analogous synthetic pathway validation).
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Sigma-Aldrich. (n.d.).[1][2] Product Specification: 3-Bromo-5-chloro-4-methoxybenzenamine. Retrieved from [1][6]
Sources
- 1. 685536-12-3|2-Bromo-5-chloro-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. 4-Bromo-2-chloroanisole | C7H6BrClO | CID 3016537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-ブロモ-2-フルオロアニソール 97% | Sigma-Aldrich [sigmaaldrich.com]
